Cdc25B Phosphatase Pharmacophore: 3-Amino Regioisomer Is Required for Inhibitory Activity
The 3-aminoisoquinolin-1(2H)-one scaffold has been validated as a non-quinoid Cdc25B inhibitor pharmacophore. The lead compound 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one (13) is a reversible, competitive Cdc25B inhibitor with a Ki of 1.9 µM [1]. SAR studies within this series demonstrate that the 3-amino substitution pattern is essential for Cdc25B binding; compounds lacking the 3-amino group or with amino substitution at alternative positions (e.g., 6-amino) lose Cdc25B inhibitory activity [1]. The target compound 3-amino-7-chloroisoquinolin-1(2H)-one provides both the requisite 3-amino pharmacophore and a 7-chloro substituent that can be elaborated via Pd-catalyzed cross-coupling to generate diversified Cdc25B inhibitor libraries [2].
| Evidence Dimension | Cdc25B inhibitory activity dependence on 3-amino substitution |
|---|---|
| Target Compound Data | 3-Amino-7-chloroisoquinolin-1(2H)-one: contains the validated 3-amino pharmacophore required for Cdc25B inhibition; serves as core scaffold for lead optimization |
| Comparator Or Baseline | 6-Amino-7-chloroisoquinolin-1(2H)-one (CAS 143034-89-3): amino group at 6-position; not reported as a Cdc25B inhibitor scaffold. Unsubstituted 3-aminoisoquinolin-1(2H)-one: active scaffold, Ki of elaborated derivative = 1.9 µM |
| Quantified Difference | 3-Amino substitution is required for Cdc25B pharmacophore activity; 6-amino regioisomer is inactive in this target class. Lead compound 13 Ki = 1.9 µM (competitive, reversible). |
| Conditions | In vitro Cdc25B enzyme inhibition assay; recombinant human Cdc25B catalytic domain; substrate: OMFP; Ki determined by Dixon plot analysis [1] |
Why This Matters
Procurement of the 3-amino regioisomer is mandatory for any Cdc25B-targeted drug discovery program; the 6-amino regioisomer, despite identical molecular formula and similar cost, is biologically inert in this target class.
- [1] George Rosenker KM, Paquette WD, Johnston PA, Sharlow ER, Vogt A, Bakan A, Lazo JS, Wipf P. Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorg Med Chem. 2015 Jun 15;23(12):2810-8. doi: 10.1016/j.bmc.2015.01.043. PMID: 25703307. View Source
- [2] George Rosenker KM et al. Regioselective Pd-catalyzed cross-coupling methodology for 3-aminoisoquinolin-1(2H)-one diversification. Bioorg Med Chem. 2015;23(12):2810-2818. View Source
